Welcome to the BenchChem Online Store!
molecular formula C6H8O4 B8495736 3,3-Dimethyl-1,4-dioxane-2,5-dione CAS No. 57321-97-8

3,3-Dimethyl-1,4-dioxane-2,5-dione

Cat. No. B8495736
M. Wt: 144.12 g/mol
InChI Key: LLZIQIHXYWEQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504524B2

Procedure details

A solution of 5 g of cyclic keto-ester (39 mmol) and 8.1 g of metachloroperbenzoic acid (1.2 eq.) in 40 ml of dichloromethane is heated under reflux for 24 hours. The complete conversion of the ring with 5 members is monitored by NMR 1H on a sample. The reaction medium is then cooled down to −18° C. overnight then filtered on frit in order to eliminate the metachlorobenzoic acid formed. The filtrate is concentrated under vacuum. The residue is recrystallized from ethyl acetate at −18° C. 3.9 g of analytically pure, 3,3-dimethyl-2,5-dioxane-1,4-dione are thus obtained (70% of isolated product yield). The product is characterized by NMR 1H [4.97 (s, 2H), 1.70 (s, 6H)] and 13C [167.7 and 163.9 (C═O), 79.8 (Cq), 65.8 (CH2), 25.8 (CH3)], RX (cf. FIG. 1), mp (84-85° C.) and elementary analysis. Calculated C: 50.00, H: 5.56. Found C: 49.98, H: 5.33.
[Compound]
Name
cyclic keto-ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C[CH:5]=[C:4]([C:8]([O:10]O)=[O:9])[CH:3]=1>ClCCl>[CH3:5][C:4]1([CH3:3])[C:8](=[O:9])[O:10][CH2:4][C:8](=[O:9])[O:10]1

Inputs

Step One
Name
cyclic keto-ester
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
then filtered on frit in order
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate at −18° C

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(COC1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.